(5-Bromopyrazin-2-yl)-(3-cyclopentyloxy-4-methoxybenzyl)-amine
Overview
Description
(5-Bromopyrazin-2-yl)-(3-cyclopentyloxy-4-methoxybenzyl)-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromopyrazine moiety and a cyclopentyloxy-methoxybenzyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrazin-2-yl)-(3-cyclopentyloxy-4-methoxybenzyl)-amine typically involves multi-step organic reactions. The initial step often includes the bromination of pyrazine to obtain 5-bromopyrazine. This is followed by the introduction of the cyclopentyloxy and methoxybenzyl groups through nucleophilic substitution reactions. The final step involves the formation of the amine group, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyrazin-2-yl)-(3-cyclopentyloxy-4-methoxybenzyl)-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dehalogenated compounds.
Scientific Research Applications
(5-Bromopyrazin-2-yl)-(3-cyclopentyloxy-4-methoxybenzyl)-amine has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe or ligand in biochemical assays.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (5-Bromopyrazin-2-yl)-(3-cyclopentyloxy-4-methoxybenzyl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid compound from black pepper with anticancer properties.
Cardenolides: Natural compounds from the genus Digitalis used in treating cardiac insufficiencies.
Uniqueness
(5-Bromopyrazin-2-yl)-(3-cyclopentyloxy-4-methoxybenzyl)-amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Unlike piperine or cardenolides, this compound’s bromopyrazine moiety and cyclopentyloxy-methoxybenzyl group provide distinct advantages in targeting specific molecular pathways.
Properties
IUPAC Name |
5-bromo-N-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c1-22-14-7-6-12(8-15(14)23-13-4-2-3-5-13)9-20-17-11-19-16(18)10-21-17/h6-8,10-11,13H,2-5,9H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHUUJZPOZHWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CN=C(C=N2)Br)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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